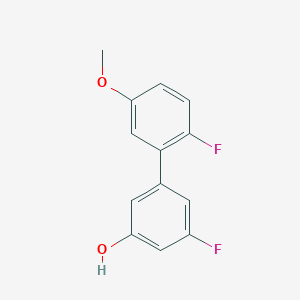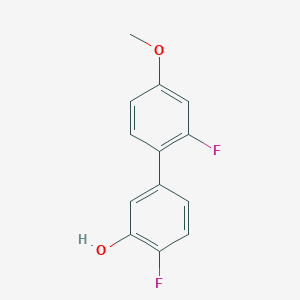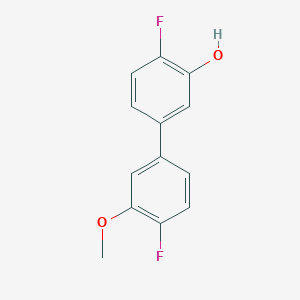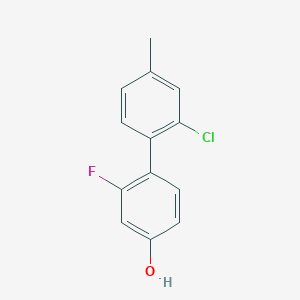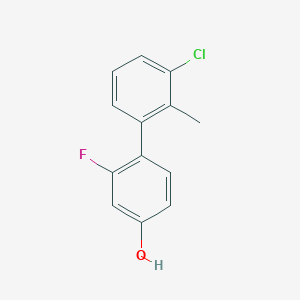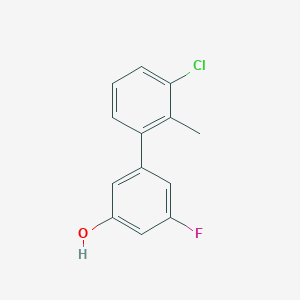
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-CMPF) is a widely used chemical compound in scientific research. It is a colorless, crystalline solid with a melting point of 127-128°C and a boiling point of 270-271°C. 4-CMPF has a variety of applications in research due to its unique chemical properties, including its ability to act as a catalyst in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a variety of applications in scientific research. It is commonly used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and esters. 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is used in the synthesis of pharmaceuticals, fragrances, and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which increases the acidity of the reaction mixture and facilitates the formation of new chemical bonds. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is believed to act as a nucleophile, which means that it can donate electrons to reactants, thus increasing their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% are not well understood. Studies have shown that 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not toxic to humans or animals, and that it does not cause any adverse effects when ingested. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% does not appear to have any mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a number of advantages for use in laboratory experiments. It is a stable compound that is not easily degraded, and it is relatively inexpensive to purchase. 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% also has a high boiling point, which makes it suitable for use in high temperature reactions. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a relatively non-toxic compound, which makes it safe to handle in the laboratory.
The main limitation of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is its slow reaction rate. This can be problematic in laboratory experiments, as the reaction may take a long time to complete. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not very soluble in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
The future of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is promising. Scientists are currently exploring ways to improve the reaction rate of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%, as well as ways to make it more soluble in water. Additionally, researchers are investigating the potential applications of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the synthesis of new pharmaceuticals, fragrances, and dyes. Finally, scientists are looking into ways to use 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Conclusion
In conclusion, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%) is a widely used chemical compound in scientific research due to its unique chemical properties. It is used as a catalyst in the synthesis of organic compounds, pharmaceuticals, fragrances, and dyes. Additionally, it has a variety of advantages for use in laboratory experiments, such as its stability, low cost, and non-toxicity. In the future, scientists will continue to explore ways to improve the reaction rate of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% and to expand its applications in scientific research.
Métodos De Síntesis
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenol with 2-chloro-4-fluorobenzene in the presence of a base and a catalyst. This reaction produces 4-chloro-2-fluoro-4-methylphenol, which is then reacted with sodium hydroxide to form 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%. The reaction is conducted in an aqueous solution of sodium hydroxide and the reaction temperature is maintained at 40°C. The reaction time is typically 12-14 hours and the yield of the product is usually greater than 95%.
Propiedades
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZITULDQGDFVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684302 |
Source


|
| Record name | 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-76-9 |
Source


|
| Record name | 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

